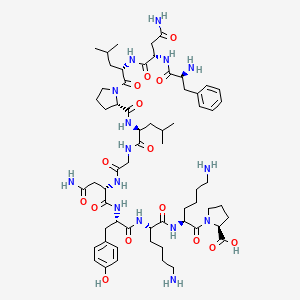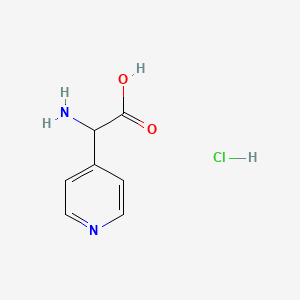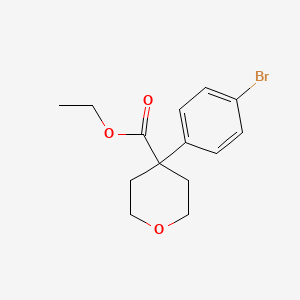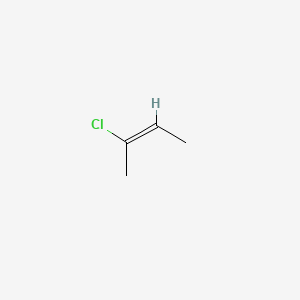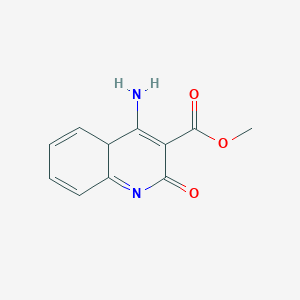
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester is a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester typically involves the reaction of benzoic acid derivatives with amines and esters. One common method involves the use of benzoic acid, 2-[(3-ethoxy-1,3-dioxopropyl)amino]-, methyl ester as a starting material . The reaction conditions often include the use of solvents like diphenyl ether and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of flow chemistry and metal-catalyzed reactions. These methods aim to achieve high yields and purity, making the compound suitable for large-scale applications .
化学反応の分析
Types of Reactions
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions include quinoline N-oxides, amines, and various substituted quinoline derivatives .
科学的研究の応用
3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting bacterial infections.
Industry: The compound is used in the production of dyes and pigments due to its stable chemical structure
作用機序
The mechanism of action of 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester involves its interaction with various molecular targets. In medicinal applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription. This mechanism is similar to that of other quinoline-based antibiotics .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit comparable biological activities.
Ciprofloxacin: A well-known fluoroquinolone antibiotic that also targets bacterial DNA gyrase.
Nalidixic acid: Another quinolone derivative used as an antibacterial agent.
Uniqueness
What sets 3-Quinolinecarboxylic acid, 4-amino-1,2-dihydro-2-oxo-, methyl ester apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. Its methyl ester group, in particular, makes it a versatile intermediate for further chemical modifications .
特性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC名 |
methyl 4-amino-2-oxo-4aH-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-16-11(15)8-9(12)6-4-2-3-5-7(6)13-10(8)14/h2-6H,12H2,1H3 |
InChIキー |
ZUMQHJGUNDPOSK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2C=CC=CC2=NC1=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,6-Diazabicyclo[3.2.1]octane-2-carboxylic acid, 7-oxo-6-(phenylmethoxy)-, methyl ester, (1R,2S,5R)-](/img/structure/B12329777.png)
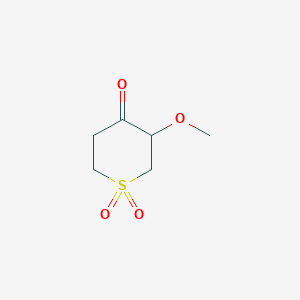
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B12329786.png)
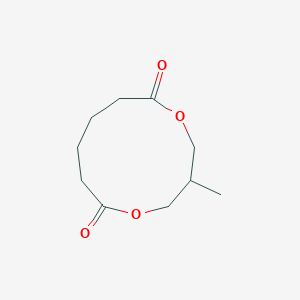
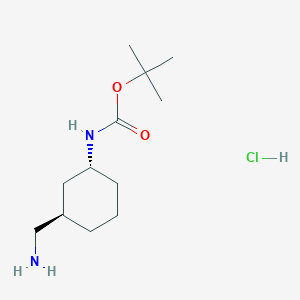
![4-Chloro-7-methoxy-6-(methylthio)pyrido[3,2-d]pyrimidine](/img/structure/B12329822.png)

